Fidaxomicin-d7: A Technical Guide for Researchers
Fidaxomicin-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Fidaxomicin-d7. It is designed to be a valuable resource for professionals engaged in drug development and research, offering detailed information on this isotopically labeled macrocyclic antibiotic.
Chemical Structure and Properties
Fidaxomicin-d7 is the deuterium-labeled analog of Fidaxomicin, a narrow-spectrum antibiotic used for the treatment of Clostridioides difficile infection (CDI). The incorporation of seven deuterium atoms into the Fidaxomicin molecule makes it a valuable tool in various research applications, particularly in pharmacokinetic studies where it serves as an internal standard for mass spectrometry-based quantification of Fidaxomicin.
The structural difference between Fidaxomicin and Fidaxomicin-d7 lies in the isotopic substitution of seven hydrogen atoms with deuterium. This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, crucial for its use in analytical methods.
Table 1: Physicochemical Properties of Fidaxomicin and Fidaxomicin-d7
| Property | Fidaxomicin | Fidaxomicin-d7 |
| Chemical Formula | C₅₂H₇₄Cl₂O₁₈[1][2] | C₅₂H₆₇D₇Cl₂O₁₈[3][4] |
| Molecular Weight | 1058.04 g/mol [5] | 1065.08 g/mol [3] |
| CAS Number | 873857-62-6[1][2] | 2143934-06-7[3][6] |
| Appearance | White to off-white powder or granules[7][8] | Off-white solid/powder[4][6] |
| Solubility | Poorly soluble in water[8] | Soluble in Methanol, Isopropanol, DCM; Slightly soluble in DMSO[4][6] |
Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase.[9] This mechanism is distinct from other classes of antibiotics. It binds to the DNA-template-RNA polymerase complex, preventing the initial separation of DNA strands and thereby inhibiting the transcription of bacterial RNA. This targeted action against a crucial cellular process contributes to its potent activity against C. difficile.
Caption: Mechanism of action of Fidaxomicin.
Experimental Protocols
Bioanalysis of Fidaxomicin in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Fidaxomicin and its metabolite, OP-1118, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Fidaxomicin-d7 as an internal standard.[9]
Methodology:
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Sample Preparation:
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To 50.0 µL of plasma sample, add 50.0 µL of an internal standard solution (Fidaxomicin-d7 at a concentration of 3.00 ng/mL).
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Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
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Vortex for 5 minutes and let it stand for 5 minutes.
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Take 700 µL of the supernatant and dry it.
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Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).
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-
Chromatography:
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Chromatographic Column: XSelect CSH C18 column.
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Elution: Gradient elution.
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Mass Spectrometry:
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Ionization: Electrospray ionization (ESI).
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Detection: Tandem mass spectrometry (MS/MS).
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Caption: LC-MS/MS analytical workflow.
In Vitro Susceptibility Testing of Fidaxomicin
This protocol outlines the agar dilution method to determine the in vitro susceptibility of anaerobic bacteria, such as Clostridium perfringens, to Fidaxomicin.[10]
Methodology:
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Preparation of Fidaxomicin Stock Solution:
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Dissolve Fidaxomicin in dimethyl sulfoxide (DMSO).
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-
Preparation of Agar Plates:
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Prepare Brucella blood agar supplemented with hemin (5 µg/ml), vitamin K (1 µg/ml), and 5% v/v defibrinated sheep blood.
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Incorporate serial twofold dilutions of Fidaxomicin (ranging from 0.001 to 0.125 µg/ml) into the agar.
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-
Inoculation:
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Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
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Inoculate the agar plates with the bacterial suspension.
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-
Incubation:
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Incubate the plates under anaerobic conditions at 37°C for 48 hours.
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-
Determination of Minimum Inhibitory Concentration (MIC):
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The MIC is the lowest concentration of Fidaxomicin that completely inhibits visible growth of the organism.
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Synthesis and Application
Fidaxomicin is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum.[4] Fidaxomicin-d7 is a labeled analogue of Fidaxomicin, synthesized for use as an internal standard in quantitative bioanalytical assays, such as those employing GC- or LC-mass spectrometry.[6] The use of a stable isotope-labeled internal standard like Fidaxomicin-d7 is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
The development and application of deuterated compounds like Fidaxomicin-d7 are primarily focused on pharmacokinetic and metabolic studies. The slight increase in mass due to deuterium substitution allows for its differentiation from the unlabeled drug in mass spectrometric analyses without altering its chemical behavior in biological systems. This makes it an indispensable tool for drug development professionals studying the absorption, distribution, metabolism, and excretion (ADME) of Fidaxomicin.
References
- 1. Fidaxomicin | C52H74Cl2O18 | CID 10034073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- 5. Fidaxomicin (Dificid) Datasheet DC Chemicals [dcchemicals.com]
- 6. Fidaxomicin D7 CAS#: 2143934-06-7 [m.chemicalbook.com]
- 7. merck.com [merck.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 10. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
